molecular formula C10H23N B1364669 Bis(2,2-dimethylpropyl)amine CAS No. 77954-69-9

Bis(2,2-dimethylpropyl)amine

Cat. No. B1364669
CAS RN: 77954-69-9
M. Wt: 157.3 g/mol
InChI Key: VUXINUDYAQGLKJ-UHFFFAOYSA-N
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Description

“Bis(2,2-dimethylpropyl)amine” (BDMPA), also known as BAC-DMBP, is a tertiary amine compound with the chemical formula C10H23N. It is a multifunctional polymer prepared from prim- or sec-amines by Michael-type polyaddition with bisacrylamides .


Molecular Structure Analysis

The molecular weight of BDMPA is 157.3 g/mol . The InChI code is 1S/C10H23N/c1-9(2,3)7-11-8-10(4,5)6/h11H,7-8H2,1-6H3 and the InChI key is VUXINUDYAQGLKJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

BDMPA is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

  • Chemistry of Ligands and Complexes

    • The novel monoanionic [NNN] pincer-type ligand, which incorporates a bis[2-(1-imino-2,2-dimethylpropyl)-4-methylphenyl]amine structure, has been developed for use in dinuclear titanium(IV) alkoxide complexes. This ligand is unique due to the presence of hydrogen atoms on its ketimine side arms (Pedziwiatr et al., 2017).
  • Organic Synthesis and Reactions

    • In organic chemistry, bis(2,2-dimethylpropyl)amine derivatives have been involved in nucleophilic addition reactions, as seen in the synthesis of 4,5-bis(N,N-dimethylamino)-1-methyl-2-(2,2-dimethylpropyl)-2-imidazoline. These reactions are significant for understanding the behavior of amines in the presence of imidazole nucleus (Ohta et al., 2000).
  • Biomedical Applications

    • Poly(amido-amine)s (PAAs), which are synthetic tert-amino polymers, have been produced from the polymerization of primary mono(amine)s and secondary bis(amine)s. These polymers demonstrate a wide range of biomedical applications, including as heavy-metal-ion-complexing polymers and non-viral vectors for intracytoplasmic delivery (Ferruti et al., 2002).
  • Catalysis and Material Synthesis

    • This compound derivatives have been utilized in the synthesis of various organometallic complexes, serving as ligands that significantly influence the activity and selectivity of these complexes in catalytic processes, such as hydroamination/cyclization of aminoalkenes (Gott et al., 2007).
  • Materials Science and Engineering

    • In the field of materials science, this compound derivatives have been used in the preparation and characterization of compounds like bis(neopentyl)cadmium(II). These compounds are of interest due to their potential applications in the deposition of cadmium-containing films by MOCVD (O’Brien et al., 1990).
  • Environmental and Analytical Chemistry

    • The complexation of Nd(3+) ions with amine functionalized ligands, including derivatives of this compound, has been studied for understanding their thermodynamics and potential in environmental and analytical applications (Dau et al., 2016).

Safety and Hazards

The safety information for BDMPA indicates that it is flammable and corrosive . The hazard statements include H226 (flammable liquid and vapor) and H314 (causes severe skin burns and eye damage) .

Mechanism of Action

are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

In terms of their mode of action , amines can act as neurotransmitters in the brain, with different amines being associated with different functions . For example, dopamine, serotonin, and norepinephrine are all amines that play critical roles in mood regulation, arousal, and cognitive function .

The biochemical pathways involving amines are numerous and complex, often involving the synthesis or degradation of these compounds . For example, the synthesis of dopamine involves the amino acid tyrosine, which is converted into L-DOPA via the enzyme tyrosine hydroxylase, and then into dopamine via the enzyme DOPA decarboxylase .

The pharmacokinetics of amines can vary widely depending on the specific compound, but in general, they are absorbed well in the gastrointestinal tract and can cross the blood-brain barrier . They are often metabolized in the liver and excreted in the urine .

The result of action of amines also depends on the specific compound and its target. For example, the release of the amine neurotransmitter dopamine in certain parts of the brain can result in feelings of pleasure and reward .

The action environment can greatly influence the activity of amines. Factors such as pH can affect the protonation state of the amine, which can in turn influence its ability to interact with its targets .

properties

IUPAC Name

N-(2,2-dimethylpropyl)-2,2-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-9(2,3)7-11-8-10(4,5)6/h11H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXINUDYAQGLKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10396042
Record name bis(2,2-dimethylpropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

77954-69-9
Record name bis(2,2-dimethylpropyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10396042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name bis(2,2-dimethylpropyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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